molecular formula C59H87N19O16 B12381827 E(c(RGDfK))2

E(c(RGDfK))2

Cat. No.: B12381827
M. Wt: 1318.4 g/mol
InChI Key: HBRYUNRKUGWZGH-LMKMLFLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)] (CAS: 250612-47-6) is a dimeric cyclic RGD peptide comprising two cyclo[Arg-Gly-Asp-D-Phe-Lys] (cRGDfK) units linked via a glutamic acid residue . The Arg-Gly-Asp (RGD) motif is a well-characterized integrin-binding sequence that selectively targets αvβ3 and αvβ5 integrins, which are overexpressed in tumor vasculature and cancer cells . This compound, often termed E-[c(RGDfK)]₂, was developed to enhance tumor targeting through multivalency, improving binding avidity compared to monomeric counterparts . Its applications span radionuclide imaging, targeted drug delivery, and anti-angiogenic therapy.

Properties

Molecular Formula

C59H87N19O16

Molecular Weight

1318.4 g/mol

IUPAC Name

2-[(2S,5R,8S,11S)-8-[4-[[(4S)-4-amino-5-[4-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentanoyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C59H87N19O16/c60-35(49(86)66-24-10-8-18-39-53(90)74-37(20-12-26-68-59(63)64)51(88)70-32-46(81)72-43(30-48(84)85)57(94)78-41(55(92)76-39)28-34-15-5-2-6-16-34)21-22-44(79)65-23-9-7-17-38-52(89)73-36(19-11-25-67-58(61)62)50(87)69-31-45(80)71-42(29-47(82)83)56(93)77-40(54(91)75-38)27-33-13-3-1-4-14-33/h1-6,13-16,35-43H,7-12,17-32,60H2,(H,65,79)(H,66,86)(H,69,87)(H,70,88)(H,71,80)(H,72,81)(H,73,89)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H4,61,62,67)(H4,63,64,68)/t35-,36-,37-,38-,39-,40+,41+,42-,43-/m0/s1

InChI Key

HBRYUNRKUGWZGH-LMKMLFLWSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CC[C@@H](C(=O)NCCCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCC(C(=O)NCCCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes:

    Coupling Reactions: Sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Cyclization: Formation of cyclic structures through specific reaction conditions, often involving the use of coupling agents like HBTU or DIC.

    Cleavage and Purification: Removal of the peptide from the resin and purification using techniques like HPLC.

Industrial Production Methods

Industrial production of such peptides may involve large-scale SPPS, followed by rigorous purification and quality control processes to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds within peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Coupling Agents: HBTU, DIC, EDC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide, such as oxidized or reduced forms, or peptides with substituted amino acids.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a model compound for developing new synthetic methods.

    Catalysis: Studied for its potential catalytic properties in various chemical reactions.

Biology

    Cell Signaling: Investigated for its role in cell signaling pathways.

    Protein-Protein Interactions: Used to study interactions between proteins and peptides.

Medicine

    Drug Development: Explored as a potential therapeutic agent for various diseases.

    Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.

Industry

    Biotechnology: Applied in the development of biotechnological products.

    Pharmaceuticals: Used in the formulation of peptide-based drugs.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves binding to specific molecular targets, such as receptors or enzymes. The pathways involved may include:

    Signal Transduction: Activation or inhibition of signaling pathways.

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Monomeric Cyclic RGD Peptides

Example : cyclo[Arg-Gly-Asp-D-Phe-Lys] (cRGDfK)

  • Structure : Single cyclic pentapeptide.
  • Binding Affinity : IC₅₀ for αvβ3 integrin ≈ 7–40 nM .
  • Pharmacokinetics : Rapid renal clearance but moderate tumor uptake (e.g., ~2–3% ID/g in murine models) .
  • Applications: Used in functionalized nanoparticles (e.g., cRGD-PEG-PCL for doxorubicin delivery) and plasmonic substrates for cell targeting .
  • Limitations: Lower tumor retention and higher nonspecific uptake in liver/spleen compared to multimeric forms .

Dimeric Cyclic RGD Peptides

Example : E-[c(RGDfK)]₂ (same as the target compound)

  • Structure : Two cRGDfK units linked via glutamic acid.
  • Binding Affinity: Enhanced avidity due to multivalency; tumor uptake peaks at 7.5% ID/g (¹¹¹In-labeled) in ovarian carcinoma xenografts .
  • Pharmacokinetics : Rapid renal excretion with significant tumor retention. Demonstrated therapeutic efficacy in delaying tumor growth (90Y-labeled form increased median survival from 19 to 54 days in mice) .
  • Advantages : Balances improved targeting with manageable biodistribution, avoiding excessive size-related issues .

Glycosylated RGD Peptides

Example : 3-iodo-Tyr⁴-cyclo[Arg-Gly-Asp-D-Tyr-Lys(SAA)] (GP2)

  • Structure : Incorporates a sugar moiety (3-acetamido-2,6-anhydroheptonic acid) at lysine.
  • Binding Affinity : IC₅₀ = 40 nM for αvβ3; selective over αvβ5 and αIIbβ3 integrins .
  • Pharmacokinetics: Reduced hepatic uptake (2.59% ID/g vs. 21.96% ID/g for non-glycosylated analogs) and prolonged blood circulation, improving tumor-to-liver ratios (2.5:1 at 240 minutes) .
  • Applications : Improved SPECT imaging contrast due to enhanced tumor-to-background ratios .

Tetrameric and Dendrimeric RGD Constructs

Example : 99mTc-RAFT-c(-RGDfK-)₄

  • Structure : Four cRGDfK units linked to a regioselectively addressable functionalized template (RAFT) .
  • Applications : SPECT imaging of tumor angiogenesis .

Analogous Sequence Variants

Example : cyclo[Arg-Gly-Asp-D-Tyr-Lys] (cRGDyK)

  • Structure : Substitutes D-Phe with D-Tyr.
  • Binding Specificity : Similar αvβ3 affinity but altered pharmacokinetics; tyrosine’s hydroxyl group may influence receptor interactions .
  • Applications: Used in PET tracers (e.g., ⁶⁴Cu-NODAGA-cRGDyK) for imaging integrin αvβ3 expression .

Comparative Data Table

Compound Structure IC₅₀ (αvβ3) Tumor Uptake (%ID/g) Key Pharmacokinetic Features Applications
Monomeric cRGDfK Cyclic pentapeptide 7–40 nM 2–3% Rapid renal clearance, moderate liver uptake Nanoparticle functionalization
Dimeric E-[cRGDfK]₂ Glutamic-linked dimer N/A 7.5% High tumor retention, therapeutic efficacy Radionuclide therapy
Glycosylated GP2 Sugar-modified 40 nM 3.05% Low liver uptake, prolonged circulation SPECT imaging
Tetrameric RAFT-c(-RGDfK-)₄ RAFT-linked tetramer N/A Not quantified Efficient tumor accumulation Angiogenesis imaging
cRGDyK D-Tyr substitution Similar to cRGDfK ~2–4% Enhanced hydrophilicity PET imaging

Key Research Findings and Implications

Multivalency Enhances Avidity: Dimeric and tetrameric RGD constructs exhibit superior tumor uptake compared to monomers due to increased integrin-binding avidity .

Structural Modifications Improve Pharmacokinetics : Glycosylation reduces hepatic uptake and prolongs blood half-life, while sequence variants (e.g., D-Tyr substitution) fine-tune receptor interactions .

Therapeutic Potential: Dimeric forms like E-[cRGDfK]₂ demonstrate significant anti-tumor efficacy in preclinical models, supporting their use in combination therapies .

Imaging Advancements: Higher-order multimers (e.g., RAFT-linked tetramers) enable high-contrast imaging but require optimization to minimize nonspecific uptake .

Biological Activity

The compound H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)] , often abbreviated as H-Glu[c(RGDfK)]2 , is a dimeric cyclic peptide that has garnered attention for its potential biological activities, particularly in cancer targeting and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound consists of two cyclic RGD (Arg-Gly-Asp) motifs, which are known for their role in cell adhesion and interaction with integrins. The structure can be represented as follows:

  • Molecular Formula : C₅₉H₈₇N₁₉O₁₆
  • Molecular Weight : 1318.4 g/mol

Structural Features

FeatureDescription
Cyclic PeptideContains two cyclic RGD sequences
Functional GroupsGlutamic acid (Glu) and Lysine (Lys)
ConformationDimeric form enhances stability

Tumor Targeting

One of the primary applications of H-Glu[c(RGDfK)]2 is its use in tumor targeting. The cyclic RGD motif is known to bind specifically to integrins that are overexpressed on the surface of many cancer cells, making it a valuable tool in cancer therapy.

Case Studies

  • Study on Tumor-Targeting Efficacy :
    • Reference : Janssen et al. (2002)
    • Findings : The study demonstrated that dimeric forms of cyclic RGD peptides showed significantly improved targeting capabilities to tumor cells compared to their monomeric counterparts, leading to enhanced therapeutic delivery of conjugated drugs.
  • Application in Imaging :
    • Reference : Wu et al. (2005)
    • Findings : This research highlighted the use of H-Glu[c(RGDfK)]2 in radiolabeling for imaging purposes, showcasing its potential in diagnostic applications for cancer detection.

The biological activity of H-Glu[c(RGDfK)]2 can be attributed to several mechanisms:

  • Integrin Binding : The RGD sequence facilitates strong binding to integrins, promoting cellular uptake.
  • Enhanced Permeability : The dimeric structure increases permeability across cellular membranes, enhancing drug delivery.
  • Induction of Apoptosis : Research indicates that cyclic RGD peptides may induce apoptosis in targeted cells through specific signaling pathways.

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
Tumor TargetingEnhanced binding to integrins on cancer cellsJanssen et al. (2002)
Imaging ApplicationsEffective for radiolabeling and imagingWu et al. (2005)
Induction of ApoptosisPotential to trigger programmed cell deathVarious studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.